![molecular formula C13H19ClN2O4S B1520910 2-[4-(4-Methylbenzenesulfonyl)piperazin-1-yl]acetic acid hydrochloride CAS No. 1171325-50-0](/img/structure/B1520910.png)
2-[4-(4-Methylbenzenesulfonyl)piperazin-1-yl]acetic acid hydrochloride
説明
“2-[4-(4-Methylbenzenesulfonyl)piperazin-1-yl]acetic acid hydrochloride” is an organic compound known for its pharmacological activities, making it a valuable component in the field of biomedical research . It is a derivative of piperazine, a cyclic organic compound with two nitrogen atoms in the ring.
Synthesis Analysis
The synthesis of this compound involves the condensation of 4-methylbenzenesulfonyl chloride with piperazine, followed by the reaction with chloroacetyl chloride. The resulting compound is then treated with hydrochloric acid to obtain the final product.Molecular Structure Analysis
The molecular formula of this compound is C13H19ClN2O4S, and it has a molecular weight of 334.82 g/mol . The InChI code is 1S/C13H18N2O4S.ClH/c1-11-2-4-12(5-3-11)20(18,19)15-8-6-14(7-9-15)10-13(16)17;/h2-5H,6-10H2,1H3,(H,16,17);1H .Physical And Chemical Properties Analysis
This compound is a white to off-white crystalline powder that is soluble in water and ethanol. It has a melting point of 220-225°C.科学的研究の応用
Synthesis for Diabetes and Alzheimer's Treatment : The synthesis of 2-furoic piperazide derivatives demonstrates potential for drug development targeting type 2 diabetes and Alzheimer's diseases. These derivatives have been evaluated for their inhibitory potential against α-glucosidase, acetylcholinesterase (AChE), and butyrylcholinesterase (BChE) enzymes, indicating their significance in medical research and pharmaceutical development (Abbasi et al., 2018).
Antimicrobial Studies : New pyridine derivatives have been synthesized using compounds related to the 2-[4-(4-Methylbenzenesulfonyl)piperazin-1-yl]acetic acid hydrochloride structure, showing considerable antibacterial and antifungal activities. This highlights the potential of these compounds in developing new antimicrobial agents (Patel & Agravat, 2007).
Chelating Polymers : Chelating monomers and polymers have been synthesized using derivatives related to 2-[4-(4-Methylbenzenesulfonyl)piperazin-1-yl]acetic acid hydrochloride, showcasing their potential in various industrial and research applications, particularly in metal ion sequestration and removal (Genik-Sas-Berezowsky & Spinner, 1970).
Antihypertensive Agents : Research on arylpiperazine derivatives highlights the potential of these compounds in the development of dual antihypertensive agents. Understanding the protonation of nitrogen atoms in the piperazine ring of these compounds is crucial for their pharmacological properties (Marvanová et al., 2016).
Antioxidant and Antimicrobial Agents : Piperazine derivatives have been synthesized and evaluated for their antimicrobial and antioxidant activities. Certain compounds within this class have shown remarkable activities, indicating their potential use in therapeutic and preventive healthcare applications (Haneen et al., 2019).
Enzyme Inhibition and Anticancer Activity : Novel guanidine derivatives related to 2-[4-(4-Methylbenzenesulfonyl)piperazin-1-yl]acetic acid hydrochloride have been synthesized and evaluated for their enzyme inhibition and anticancer activities, showing promising results in the inhibition of human carbonic anhydrase isozymes and cancer cell lines (Żołnowska et al., 2018).
Antidepressant and Antianxiety Activities : Piperazine derivatives have been synthesized and evaluated for their antidepressant and antianxiety activities. Certain compounds have shown significant effects in behavioral models, indicating their potential use in the treatment of depression and anxiety disorders (Kumar et al., 2017).
Enzyme Inhibition for Alzheimer's Treatment : Multifunctional amides related to 2-[4-(4-Methylbenzenesulfonyl)piperazin-1-yl]acetic acid hydrochloride have been synthesized, showing moderate enzyme inhibitory potentials and mild cytotoxicity. They represent potential therapeutic agents for Alzheimer's disease through enzyme inhibition, chemoinformatic properties, molecular docking, and dynamic simulation insights (Hassan et al., 2018).
作用機序
Safety and Hazards
特性
IUPAC Name |
2-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]acetic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O4S.ClH/c1-11-2-4-12(5-3-11)20(18,19)15-8-6-14(7-9-15)10-13(16)17;/h2-5H,6-10H2,1H3,(H,16,17);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRGCLEKXOSMGHI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)CC(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClN2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.82 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![tert-butyl N-{[(3-bromophenyl)carbamoyl]methyl}carbamate](/img/structure/B1520827.png)

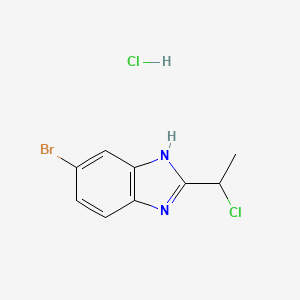
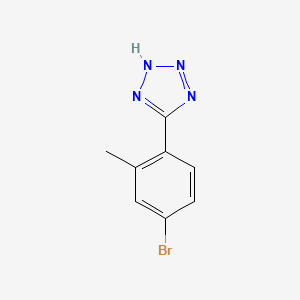

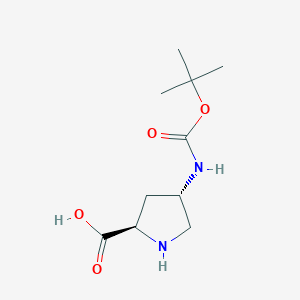
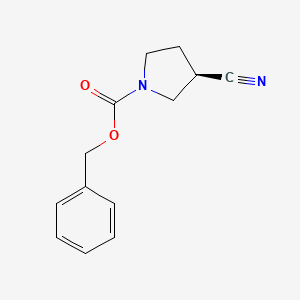
![Tert-butyl N-[(1R)-2-[5-bromo-3-[[2-fluoro-6-(trifluoromethyl)phenyl]methyl]-4-methyl-2,6-dioxo-1,3-diazinan-1-yl]-1-phenylethyl]carbamate](/img/structure/B1520843.png)

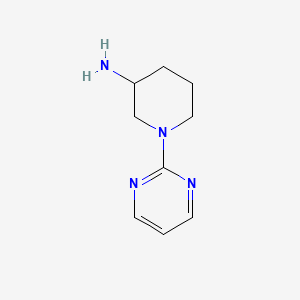
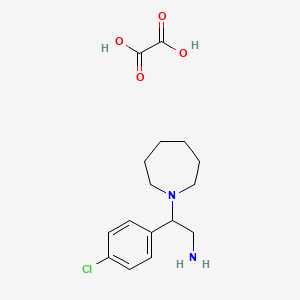
![3-[(Benzyloxy)methyl]piperidine hydrochloride](/img/structure/B1520847.png)
![N-[2-(4-amino-2-methylphenoxy)ethyl]-N-methyl-N-phenylamine dihydrochlhoride](/img/structure/B1520848.png)
